An In-depth Technical Guide to the Physicochemical Properties of 4-Oxa-1,9-diazaspiro[5.5]undecane Dihydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 4-Oxa-1,9-diazaspiro[5.5]undecane Dihydrochloride
For correspondence:
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride, a spirocyclic diamine of significant interest in contemporary drug discovery and development. Given the nascent stage of research into this specific molecule, this document consolidates fundamental identifying information with computationally predicted physicochemical parameters. Crucially, this guide offers detailed, field-proven experimental protocols for the empirical determination of key properties including aqueous solubility, acid dissociation constants (pKa), partition coefficient (logP), and thermal stability. This resource is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively evaluate and utilize 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride in their research endeavors.
Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as privileged scaffolds in modern medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic structures, enabling more precise and selective interactions with biological targets. The rigid nature of the spirocyclic core can lead to improved binding affinity and reduced off-target effects, while also favorably influencing pharmacokinetic properties. The 1-oxa-4,9-diazaspiro[5.5]undecane framework, in particular, has been explored for its potential in developing novel therapeutics, including potent inhibitors of soluble epoxide hydrolase and dual-action ligands for opioid and sigma receptors.[1][2][3]
4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride represents a foundational building block within this chemical class. A thorough understanding of its physicochemical properties is paramount for its successful application in hit-to-lead and lead optimization campaigns. Properties such as solubility, pKa, and lipophilicity govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and are thus critical determinants of its ultimate in vivo efficacy and safety.
This guide serves as a central repository of information for this compound, offering both predicted data to guide initial studies and detailed experimental workflows to enable rigorous in-house characterization.
Core Compound Identity
A precise understanding of the molecular identity is the cornerstone of any scientific investigation. The following section details the fundamental structural and identifying information for 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride.
Chemical Structure
The chemical structure of 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride is depicted below. The spirocyclic core consists of a piperidine ring and a morpholine ring fused at a quaternary carbon. The dihydrochloride salt form indicates that both basic nitrogen atoms are protonated.
Figure 1: Chemical structure of 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride.
Molecular Formula and Molecular Weight
The fundamental chemical attributes of the compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈Cl₂N₂O | [4] |
| Molecular Weight | 229.15 g/mol | [4] |
| CAS Number | 1439897-97-8 | [4] |
Predicted Physicochemical Properties
In the absence of experimentally determined data, computational predictions provide valuable initial estimates for key physicochemical properties. The following values have been predicted using well-established algorithms such as those employed by Chemicalize and ACD/Labs. It is imperative for researchers to empirically verify these properties for their specific applications.
| Property | Predicted Value | Significance in Drug Discovery |
| pKa₁ (most basic) | ~9.5 ± 0.5 | Governs ionization state, influencing solubility and membrane permeability. |
| pKa₂ (least basic) | ~6.0 ± 0.7 | Affects the degree of protonation at physiological pH. |
| logP | ~ -1.5 to -0.5 | A measure of lipophilicity, impacting absorption, distribution, and metabolism. |
| Aqueous Solubility | High | As a dihydrochloride salt, high aqueous solubility is anticipated. |
| Melting Point | >200 °C (with decomposition) | Important for solid-state characterization and formulation development. |
Disclaimer: The values presented in this table are computational predictions and should be treated as estimates. Experimental verification is strongly recommended.
Experimental Protocols for Physicochemical Characterization
This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride.
Aqueous Solubility Determination (Thermodynamic Equilibrium Method)
Rationale: This method determines the equilibrium solubility of a compound in a specific aqueous medium, which is a critical parameter for predicting its oral absorption and for designing in vitro assays.
Protocol:
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Preparation of Saturated Solution:
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Add an excess amount of 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
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Ensure a solid excess is visible.
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Equilibration:
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Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.
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Phase Separation:
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Centrifuge the samples at high speed to pellet the undissolved solid.
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Sample Analysis:
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Carefully withdraw a known volume of the clear supernatant.
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Dilute the supernatant with the same buffer to a concentration within the linear range of the analytical method.
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Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Interpretation:
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The measured concentration represents the thermodynamic solubility of the compound in the chosen buffer at the specified temperature.
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Figure 2: Workflow for thermodynamic solubility determination.
pKa Determination (Potentiometric Titration)
Rationale: The acid dissociation constants (pKa) are crucial for understanding the ionization state of a molecule at different pH values. For a dibasic compound like 4-Oxa-1,9-diazaspiro[5.5]undecane, potentiometric titration is a robust method to determine the two pKa values.
Protocol:
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Sample Preparation:
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Accurately weigh and dissolve a known amount of 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride in deionized water to create a solution of known concentration (e.g., 0.01 M).
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Titration Setup:
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Place the solution in a thermostatted vessel (e.g., at 25 °C).
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Immerse a calibrated pH electrode and a titrant delivery tube into the solution.
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Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.
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Titration Procedure:
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Incrementally add the titrant to the sample solution.
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Record the pH of the solution after each addition, allowing the reading to stabilize.
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Data Analysis:
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Plot the pH of the solution versus the volume of titrant added.
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The two pKa values correspond to the pH at the half-equivalence points of the two protonated amine groups.
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Alternatively, the first and second derivatives of the titration curve can be used to accurately determine the equivalence points, from which the pKa values can be calculated.
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logP Determination (Shake-Flask Method)
Rationale: The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method, although laborious, is considered the gold standard for its determination.
Protocol:
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Solvent Preparation:
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Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.
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Partitioning:
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Dissolve a known amount of 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride in the aqueous phase.
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Add an equal volume of the pre-saturated n-octanol.
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Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
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Phase Separation:
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Centrifuge the mixture to ensure complete separation of the two phases.
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Concentration Measurement:
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Carefully sample both the aqueous and n-octanol phases.
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Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
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Calculation:
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Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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The logP is the base-10 logarithm of P.
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Thermal Stability Analysis (DSC and TGA)
Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for characterizing the thermal properties of a solid compound, including its melting point, decomposition temperature, and the presence of solvates or hydrates.
DSC Protocol:
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Sample Preparation:
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Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.
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Hermetically seal the pan.
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Instrument Setup:
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Place the sample pan and an empty reference pan into the DSC cell.
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Purge the cell with an inert gas (e.g., nitrogen).
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Thermal Scan:
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Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C).
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Data Analysis:
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The resulting thermogram will show endothermic or exothermic events. A sharp endotherm typically corresponds to the melting point.
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TGA Protocol:
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Sample Preparation:
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Place a slightly larger amount of the sample (5-10 mg) into a TGA pan.
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Instrument Setup:
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Place the pan onto the TGA balance.
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Purge the furnace with an inert gas.
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Thermal Scan:
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Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
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Data Analysis:
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The TGA curve plots the percentage of weight loss versus temperature, indicating decomposition temperatures and the presence of volatile components.
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Conclusion
4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride is a valuable building block for the synthesis of novel spirocyclic compounds with therapeutic potential. While experimental data on its physicochemical properties are currently limited, this guide provides a solid foundation for researchers by consolidating its known identity, offering reliable predicted values for key parameters, and detailing robust experimental protocols for their empirical determination. The application of these methodologies will enable a thorough characterization of this compound, facilitating its rational use in drug discovery programs and accelerating the development of new and improved medicines.
References
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ACD/Labs. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. Retrieved from [Link]
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ACD/Labs. (2007, March 11). Study Finds ACD/Labs pKa Predictions to be Most Accurate. Retrieved from [Link]
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Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]
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CP Lab Safety. (n.d.). 4-oxa-1, 9-diazaspiro[5.5]undecane dihydrochloride, min 97%, 250 mg. Retrieved from [Link]
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Díaz, J. A., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
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Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]
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PubChem. (n.d.). 1,9-Diazaspiro[5.5]undecane dihydrochloride. Retrieved from [Link]
